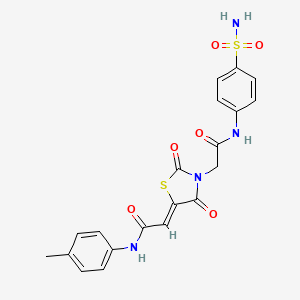![molecular formula C14H19FN2O B2965256 N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 926272-72-2](/img/structure/B2965256.png)
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H19FN2O and a molecular weight of 250.31 . It is categorized as a cathinone, a class of substances primarily used for research and forensic applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide” are not fully detailed in the sources retrieved. The compound has a molecular weight of 250.31 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.
Scientific Research Applications
Discovery and Development of Kinase Inhibitors
This compound has been implicated in the discovery and development of selective kinase inhibitors, which are critical in cancer research. The structural motif of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide is often found in molecules with potent inhibitory activity against specific kinase families. These inhibitors play a significant role in targeting pathways involved in tumor growth and metastasis, representing a promising approach for cancer therapy (Schroeder et al., 2009).
Neurotransmitter Receptor Research
Compounds with similar structures have been used in studies focusing on neurotransmitter receptors, such as serotonin and dopamine receptors. These studies aim to understand the role of these receptors in various neurological disorders and to develop potential therapeutic agents. For example, research into serotonin 1A receptors in Alzheimer's disease patients has utilized structurally related compounds to quantify receptor densities, offering insights into the pathophysiology of the disease and potential targets for intervention (Kepe et al., 2006).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of compounds similar to N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide have been extensively studied. These studies provide valuable information on how such compounds are absorbed, distributed, metabolized, and eliminated in the body. Understanding the metabolic pathways and the role of metabolites can inform the design of more effective and safer therapeutic agents (Renzulli et al., 2011).
Antidepressant and Anxiolytic Potential
Research into the antidepressant and anxiolytic potential of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide derivatives has shown promising results. These compounds have been evaluated for their ability to modulate neurotransmitter systems, which are often dysregulated in mood and anxiety disorders. The findings from these studies contribute to the development of new treatments for psychiatric conditions, highlighting the compound's relevance in neuropsychopharmacology (Billingsley et al., 1989).
Anti-Angiogenic and Anticancer Research
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide derivatives have also been studied for their anti-angiogenic and anticancer properties. These compounds have shown the ability to inhibit the formation of new blood vessels in tumor models, a key process in cancer progression. By blocking angiogenesis, these compounds offer a potential therapeutic strategy for limiting tumor growth and metastasis (Kambappa et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-2-3-11(8-13(10)15)9-17-14(18)12-4-6-16-7-5-12/h2-3,8,12,16H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGDJLKCJEEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)




![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)

